N-(4-fluorophenethyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide
説明
N-(4-fluorophenethyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide is a benzothiazole-derived acetamide compound featuring a 4-fluorophenethyl group and a trifluoromethyl-substituted benzo[d]thiazole core. Key structural elements include:
- Benzo[d]thiazole moiety: A heterocyclic scaffold known for diverse bioactivity .
- Trifluoromethyl group: Enhances lipophilicity and metabolic stability .
- 4-Fluorophenethyl side chain: May improve blood-brain barrier penetration or receptor binding .
- Acetamide linker: Facilitates hydrogen bonding with biological targets .
特性
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-2-[methyl-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]amino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F4N3OS/c1-26(11-16(27)24-10-9-12-5-7-13(20)8-6-12)18-25-17-14(19(21,22)23)3-2-4-15(17)28-18/h2-8H,9-11H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBOLNZIAJITPCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NCCC1=CC=C(C=C1)F)C2=NC3=C(C=CC=C3S2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F4N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(4-fluorophenethyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide, with the CAS number 1396879-36-9, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including its structure-activity relationship (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of N-(4-fluorophenethyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide is , with a molecular weight of 411.4 g/mol. The compound features a complex structure that includes a fluorinated phenethyl group and a trifluoromethyl-substituted benzothiazole moiety, which are critical for its biological interactions.
Anticancer Potential
Research has shown that compounds similar to N-(4-fluorophenethyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide exhibit significant antiproliferative activity against various cancer cell lines. For instance, fluorinated benzothiazoles have been reported to inhibit cancer cell growth without exhibiting a biphasic dose-response relationship, which complicates their development as chemotherapeutics .
The anticancer activity is believed to be mediated through the metabolism of the compound by cytochrome P450 enzymes, leading to the formation of reactive species that bind to cellular macromolecules and induce cell death .
Inhibition of Enzymatic Activity
Studies have identified that derivatives of benzothiazole can act as inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), both of which are implicated in pain and inflammation pathways. The dual inhibition of these targets could provide therapeutic benefits in managing pain and inflammatory conditions .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the fluorinated benzothiazole structure can significantly influence biological activity. For example, varying the position and type of substituents on the benzothiazole ring alters its potency against different cancer cell lines .
Study 1: Antiproliferative Activity
A study conducted on fluorinated benzothiazoles demonstrated their ability to inhibit cancer cell growth effectively. The compound 5F 203 was noted for its potent activity against sensitive breast and renal cancer cells, correlating with increased expression of CYP1A1 and CYP1B1 enzymes in these cells .
Study 2: Dual Inhibition Effects
Another investigation focused on the dual inhibition potential of compounds similar to N-(4-fluorophenethyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide on sEH and FAAH. The results indicated significant antinociceptive effects in animal models, suggesting potential applications in pain management therapies .
Comparative Biological Activity Table
類似化合物との比較
Structural Analogues with Modified Benzo[d]thiazole Substituents
Key Observations :
Analogues with Triazole or Thiadiazole Linkers
Key Observations :
Multitarget Hybrids and Antitumor Derivatives
Key Observations :
Physicochemical and Spectral Comparisons
- IR/NMR Trends :
- Solubility : Methoxy and ethoxy substituents () improve aqueous solubility but may reduce membrane permeability vs. CF₃ .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
